AAD-2004

Descripción general

Descripción

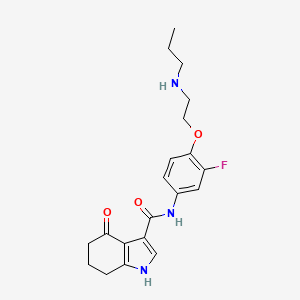

Crisdesalazina, también conocida como AAD-2004, es un compuesto orgánico sintético que funciona como un inhibidor de la sintetasa microsomal de prostaglandina E2-1 (mPGES-1). También exhibe propiedades antioxidantes al eliminar las especies reactivas de oxígeno. Este compuesto está en desarrollo para el tratamiento de diversas enfermedades neurodegenerativas, incluidas la enfermedad de Alzheimer, la enfermedad de Parkinson y la esclerosis lateral amiotrófica (ELA) .

Aplicaciones Científicas De Investigación

La crisdesalazina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la síntesis de prostaglandina E2.

Biología: Se ha investigado por sus efectos neuroprotectores en modelos animales de enfermedades neurodegenerativas.

Medicina: En desarrollo clínico para el tratamiento de la enfermedad de Alzheimer, la enfermedad de Parkinson, la ELA, la depresión mayor y la demencia canina.

Industria: Posibles aplicaciones en el desarrollo de terapias antiinflamatorias y antioxidantes .

Mecanismo De Acción

La crisdesalazina ejerce sus efectos al inhibir la sintetasa microsomal de prostaglandina E2-1 (mPGES-1), lo que reduce la producción de prostaglandina E2, un mediador clave de la inflamación. Además, la crisdesalazina elimina las especies reactivas de oxígeno, reduciendo así el estrés oxidativo. Estas acciones combinadas contribuyen a sus efectos neuroprotectores y antiinflamatorios. Los objetivos moleculares y las vías implicadas incluyen la inhibición de las enzimas ciclooxigenasa y la modulación de las vías de señalización inflamatoria .

Compuestos Similares:

Aspirina: Tanto la crisdesalazina como la aspirina inhiben la síntesis de prostaglandinas, pero la crisdesalazina tiene propiedades antioxidantes adicionales.

Ibuprofeno: Al igual que la crisdesalazina, el ibuprofeno es un agente antiinflamatorio, pero no exhibe el mismo nivel de efectos neuroprotectores.

Riluzol: Utilizado en el tratamiento de la ELA, el riluzol tiene diferentes mecanismos de acción en comparación con la crisdesalazina, que incluyen la inhibición de la liberación de glutamato .

Singularidad: La doble acción de la crisdesalazina como inhibidor de la mPGES-1 y antioxidante la distingue de otros compuestos similares.

Análisis Bioquímico

Biochemical Properties

AAD-2004 has been found to completely remove free radicals at 50 nM as a potent spin trapping molecule and inhibited mPGES-1 with an IC 50 of 230 nM . This suggests that this compound plays a significant role in biochemical reactions, particularly those involving free radicals and mPGES-1.

Cellular Effects

In cellular processes, this compound has been observed to block free radical formation, PGE2 formation, and microglial activation in the spinal motor neurons of SOD1G93A mice . As a consequence, this compound reduced autophagosome formation, axonopathy, and motor neuron degeneration, improving motor function and increasing life span .

Molecular Mechanism

The molecular mechanism of this compound involves its potent spin trapping properties and its ability to inhibit mPGES-1 . By blocking free radical formation and PGE2 formation, this compound can prevent neuronal injury that often occurs in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not mentioned in the available literature, it has been noted that this compound shows efficacy in a mouse model of ALS .

Dosage Effects in Animal Models

In animal models, this compound has shown to be effective even at a dose 400-fold higher than that required to obtain maximal therapeutic efficacy in SOD1G93A mice . This suggests that this compound has a wide therapeutic window and is well-tolerated at high doses.

Metabolic Pathways

Given its role as a potent spin trapping molecule and mPGES-1 inhibitor, it is likely involved in pathways related to these functions .

Subcellular Localization

Given its role in blocking free radical formation and PGE2 formation, it is likely that it interacts with cellular components involved in these processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La crisdesalazina está estructuralmente relacionada con la aspirina y se sintetiza a través de una serie de reacciones químicas. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .

Métodos de Producción Industrial: La producción industrial de crisdesalazina implica síntesis química a gran escala utilizando reactores automatizados y procesos de flujo continuo. El proceso de producción está diseñado para garantizar la consistencia, la escalabilidad y la rentabilidad. Se emplean medidas de control de calidad, incluida la cromatografía y la espectroscopia, para monitorear la pureza y la composición del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La crisdesalazina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma correspondiente de hidroquinona.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación y nitración se llevan a cabo utilizando reactivos como bromo y ácido nítrico .

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de crisdesalazina con grupos funcionales alterados, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Aspirin: Both crisdesalazine and aspirin inhibit prostaglandin synthesis, but crisdesalazine has additional antioxidant properties.

Ibuprofen: Like crisdesalazine, ibuprofen is an anti-inflammatory agent, but it does not exhibit the same level of neuroprotective effects.

Riluzole: Used in the treatment of ALS, riluzole has different mechanisms of action compared to crisdesalazine, which includes inhibition of glutamate release .

Uniqueness: Crisdesalazine’s dual action as an mPGES-1 inhibitor and antioxidant distinguishes it from other similar compounds.

Propiedades

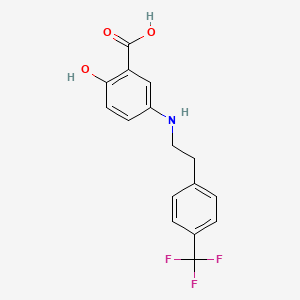

IUPAC Name |

2-hydroxy-5-[2-[4-(trifluoromethyl)phenyl]ethylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c17-16(18,19)11-3-1-10(2-4-11)7-8-20-12-5-6-14(21)13(9-12)15(22)23/h1-6,9,20-21H,7-8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMVACIBQLDZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927685-43-6 | |

| Record name | AAD-2004 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927685436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRISDESALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11VWK61J69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of AAD-2004 in the context of neurodegenerative diseases?

A1: this compound exerts its beneficial effects through a dual mechanism:

- Potent Antioxidant Activity: this compound acts as a potent spin-trapping molecule, effectively scavenging free radicals and reducing oxidative stress. [] This is particularly relevant in neurodegenerative diseases like Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS), where oxidative damage contributes significantly to neuronal death. [, ]

- Anti-inflammatory Properties: this compound inhibits microsomal Prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2). [] By suppressing mPGES-1 activity, this compound reduces inflammation and its associated neuronal damage. []

Q2: How does this compound's inhibition of monoamine oxidase B (MAO-B) contribute to its neuroprotective effects?

A2: Research suggests that this compound's inhibition of MAO-B, an enzyme involved in the breakdown of neurotransmitters, plays a crucial role in its neuroprotective activity. [] Specifically, inhibiting MAO-B with this compound has been shown to:

- Reduce reactive astrogliosis: this compound significantly reduces the excessive proliferation and activation of astrocytes, which contribute to scar formation and hinder brain repair after injury. []

- Decrease scar formation: By attenuating reactive astrogliosis, this compound minimizes the formation of glial scars, which can disrupt neuronal connections and impair brain function. []

- Lower GABA production in reactive astrocytes: this compound normalizes the elevated levels of gamma-aminobutyric acid (GABA) produced by reactive astrocytes, potentially contributing to a more balanced neurotransmitter environment. []

Q3: What is the significance of this compound's ability to reduce H2O2 production in the context of neuroprotection?

A3: this compound exhibits the ability to reduce the production of hydrogen peroxide (H2O2), a reactive oxygen species, within the brain. [] This is noteworthy because:

- H2O2 is a byproduct of MAO-B activity: MAO-B generates H2O2 during the breakdown of neurotransmitters. Excessive H2O2 contributes to oxidative stress and neuronal damage. []

- This compound's dual action: By inhibiting MAO-B and scavenging H2O2 directly, this compound effectively reduces H2O2 levels, providing multifaceted protection against oxidative stress. []

Q4: Can you elaborate on the preclinical evidence supporting this compound's therapeutic potential in ALS?

A4: Studies in a mouse model of ALS demonstrated that this compound:

- Improved motor function and extended lifespan: Treatment with this compound significantly enhanced motor performance and prolonged survival in mice with ALS, highlighting its potential to slow disease progression. [, ]

- Reduced various pathological hallmarks of ALS: this compound administration effectively decreased:

- Free radical production: Lowering oxidative stress in the spinal cord. [, ]

- PGE2 formation: Attenuating inflammation within the central nervous system. [, ]

- Microglial activation: Reducing the activation of these immune cells in the spinal cord, which contributes to neuroinflammation. [, ]

- Autophagosome formation: Suggesting a potential role in regulating cellular waste disposal processes. []

- Axonopathy and motor neuron degeneration: Protecting the integrity of nerve cells responsible for muscle control. [, ]

Q5: How does this compound compare to existing treatments for neurodegenerative diseases in preclinical studies?

A5: In preclinical studies using a mouse model of ALS, this compound showed superior efficacy compared to riluzole and ibuprofen, two drugs currently used in ALS management. [] Notably, this compound achieved these results without inducing gastric bleeding, a common side effect of ibuprofen. [] This suggests a potentially favorable safety profile for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile](/img/structure/B1669539.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)

![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B1669549.png)